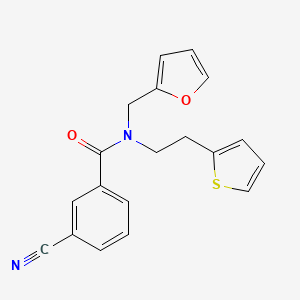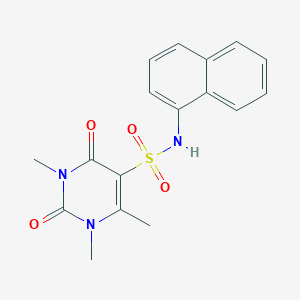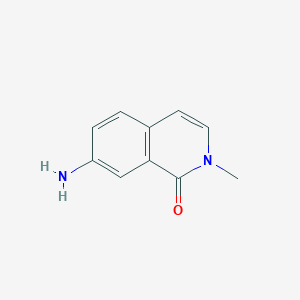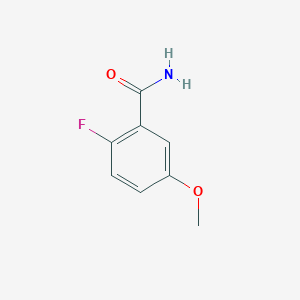![molecular formula C13H14N2O4 B2689998 1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097894-06-7](/img/structure/B2689998.png)
1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains an azetidine ring, which is a four-membered ring with three carbon atoms and one nitrogen . The pyrrolidine-2,5-dione part of the molecule is a five-membered ring with three carbon atoms, one nitrogen, and one oxygen .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and require a variety of chemical reactions. The furan ring could be synthesized using methods such as the Paal-Knorr Furan Synthesis . The azetidine ring could be constructed from different cyclic or acyclic precursors . The pyrrolidine-2,5-dione part of the molecule could be synthesized using methods described in the literature .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The furan ring contributes to the aromaticity of the molecule, while the azetidine and pyrrolidine-2,5-dione rings contribute to its three-dimensional structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The furan ring is susceptible to electrophilic aromatic substitution reactions, while the azetidine ring can undergo reactions such as ring-opening or substitution at the nitrogen .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any substituents. For example, the presence of the carbonyl group could affect its polarity and solubility .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have explored various synthetic pathways and characterizations of compounds closely related to the structure of "1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione." For instance, the synthesis of compounds involving furan-3-ones and reactions with diamines to produce pyrrol-2-ylidene-acetates demonstrates the versatility of furan derivatives in constructing complex heterocyclic compounds (Sacmacl, Bolukbasl, & Şahin, 2012). Additionally, the atom-economical and metal-free synthesis of multisubstituted furans from intramolecular aziridine ring opening highlights the efficient generation of functionalized structures, emphasizing the potential for green chemistry applications (Yadav, Jeong, & Ha, 2017).
Biological Applications
The Mannich base 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione has been identified for its antioxidant activity. A detailed vibrational analysis alongside 1H and 13C NMR spectral analyses have been used to explore its structure-property relationships, offering insights into its potential medicinal applications (Boobalan et al., 2014). Furthermore, new 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments, suggesting their utility in industrial applications to mitigate corrosion-related issues (Zarrouk et al., 2015).
Computational Studies
Computational studies on similar compounds have provided a deeper understanding of their equilibrium geometry, vibrational spectra, and electronic structure. For example, a computational perspective on a Mannich base related to "1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione" elucidates its antioxidant activity, highlighting the usefulness of theoretical calculations in predicting the properties and reactivity of novel compounds (Boobalan et al., 2014).
Antimicrobial Properties
The antimicrobial properties of pyrrolidine-2,5-dione derivatives have been investigated, with some compounds displaying moderate activity against selected bacterial and fungal species. This indicates their potential as leads for the development of new antimicrobial agents (Fondjo et al., 2021).
Safety and Hazards
Direcciones Futuras
The future directions for research involving this compound could include further exploration of its potential uses in drug development. The unique structure of this compound, with its combination of furan, azetidine, and pyrrolidine-2,5-dione rings, could make it a valuable scaffold for the development of new drugs .
Propiedades
IUPAC Name |
1-[[1-(furan-3-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-1-2-12(17)15(11)7-9-5-14(6-9)13(18)10-3-4-19-8-10/h3-4,8-9H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDFQZAPERBFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2689915.png)
![Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2689916.png)
![1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine](/img/structure/B2689917.png)
![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/no-structure.png)
![Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate](/img/structure/B2689919.png)
![(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2689920.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2689921.png)

![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2689924.png)



